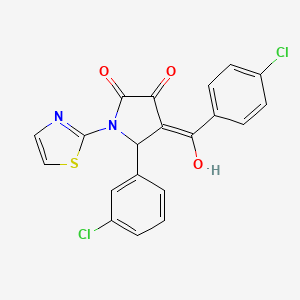
4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C20H12Cl2N2O3S and its molecular weight is 431.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C22H14Cl2N2O3
- Molecular Weight: 425.3 g/mol
- IUPAC Name: this compound
The compound features a pyrrolidine ring substituted with chlorobenzoyl and chlorophenyl groups, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its structural components suggest potential interactions with cancer-related pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The mechanism likely involves cell cycle arrest and induction of apoptosis.
Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases. Studies have demonstrated that it can reduce the expression of inflammatory markers in cellular models.
Antimicrobial Properties
Preliminary evaluations reveal antimicrobial activity against several bacterial strains. The presence of chlorinated groups enhances the antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
A review of recent literature highlights several key studies:
- Study on Anticancer Activity :
- Anti-inflammatory Research :
- Antimicrobial Testing :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(4-chlorobenzoyl)pyridine | Structure | Moderate anticancer activity |
| 4-chlorobenzyl chloride | Structure | Weak antibacterial properties |
| 4-chlorophenyl pyridinyl methanone | Structure | Strong anti-inflammatory effects |
This table illustrates how the target compound compares with similar molecules in terms of biological activities.
特性
IUPAC Name |
(4E)-5-(3-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3S/c21-13-6-4-11(5-7-13)17(25)15-16(12-2-1-3-14(22)10-12)24(19(27)18(15)26)20-23-8-9-28-20/h1-10,16,25H/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVLFACVDGUCBI-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














